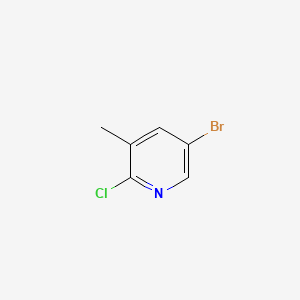

5-Bromo-2-chloro-3-methylpyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The utility of halogenated pyridine scaffolds in advanced organic synthesis is multifaceted. The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. This has been a cornerstone in the construction of complex molecular architectures.

Furthermore, the presence of halogens can lead to specific intermolecular interactions, such as halogen bonding, which is increasingly being recognized as a significant force in crystal engineering and drug design. acs.org This interaction, where the halogen atom acts as an electrophilic "σ-hole" donor, can influence the solid-state packing of molecules and their binding affinity to proteins. acs.org

Overview of Research Trajectories for 5-Bromo-2-chloro-3-methylpyridine

Research involving this compound is primarily focused on its application as a synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a valuable tool for chemists.

Key research areas include:

Cross-Coupling Reactions: A major thrust of the research involves utilizing this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. mdpi.comwikipedia.org These reactions enable the formation of new carbon-carbon bonds, leading to the synthesis of a wide array of novel compounds.

Synthesis of Novel Heterocycles: The compound serves as a precursor for the construction of more complex heterocyclic systems. By strategically manipulating the bromo and chloro substituents, researchers can build intricate molecular frameworks with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: The derivatives of this compound are being investigated for their potential biological activities. The pyridine core is a well-established pharmacophore, and the introduction of various substituents via the halogenated positions allows for the exploration of new chemical space in drug discovery programs. chemimpex.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, reactivity, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | nih.gov |

| Molecular Weight | 206.47 g/mol | nih.gov |

| CAS Number | 29241-60-9 | nih.gov |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Melting Point | 42.0 to 46.0 °C | tcichemicals.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-chloro-3-methyl-5-bromopyridine, 5-Bromo-2-chloro-3-picoline | nih.gov |

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 2-amino-5-bromo-3-methylpyridine (B22881) followed by a Sandmeyer-type reaction. Specifically, 2-amino-5-bromo-3-methylpyridine can be used to synthesize this compound. ottokemi.comsigmaaldrich.com

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by the two halogen substituents, which serve as versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, a key advantage in multi-step syntheses.

Suzuki Coupling Reactions

The Suzuki coupling, a powerful method for forming carbon-carbon bonds, has been successfully applied to this compound. This reaction typically involves the coupling of the halo-pyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The greater reactivity of the C-Br bond compared to the C-Cl bond often allows for selective coupling at the 5-position. This regioselectivity is a valuable tool for synthetic chemists, enabling the stepwise introduction of different aryl or vinyl groups. beilstein-journals.org For instance, reacting this compound with an arylboronic acid under controlled conditions can yield 2-chloro-5-aryl-3-methylpyridine, leaving the chloro group available for subsequent transformations. sigmaaldrich.comresearchgate.net

Sonogashira Coupling Reactions

The Sonogashira coupling is another cornerstone of cross-coupling chemistry, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper, is a highly effective method for introducing alkynyl moieties onto the pyridine ring of this compound. organic-chemistry.org Similar to the Suzuki coupling, the reaction can often be performed selectively at the more reactive C-Br position. soton.ac.uk This allows for the synthesis of 2-chloro-5-alkynyl-3-methylpyridines, which are valuable intermediates for the construction of more complex molecules, including those with applications in materials science and medicinal chemistry. researchgate.netnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSKHJMMNFPBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301312 | |

| Record name | 5-bromo-2-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29241-60-9 | |

| Record name | 29241-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 5 Bromo 2 Chloro 3 Methylpyridine

Established Synthetic Pathways for the Preparation of 5-Bromo-2-chloro-3-methylpyridine

The synthesis of this compound is primarily achieved through well-documented chemical reactions that leverage common precursors and controlled conditions to ensure the desired isomeric product.

Precursor Chemistry and Starting Material Considerations

The selection of an appropriate starting material is critical for the efficient synthesis of this compound. The most common precursors are derivatives of pyridine (B92270) that already contain some of the desired substituents.

One of the principal starting materials is 2-chloro-3-methylpyridine . This precursor already contains the chloro and methyl groups in the correct positions, simplifying the synthesis to a single bromination step.

Another widely utilized precursor is 2-Amino-5-bromo-3-methylpyridine (B22881) . sigmaaldrich.comottokemi.com This compound is useful in a multi-step synthesis where the amino group is chemically converted to a chloro group. This precursor can be prepared from the bromination of 2-amino-3-methylpyridine. ottokemi.com

More complex, multi-step syntheses have been developed for industrial-scale production, often starting with more fundamental and cost-effective materials like 5-nitro-2-chloropyridine . google.com This approach involves building the molecule through several stages, including condensation with diethyl malonate to introduce the carbon that will become the methyl group, followed by reduction and diazotization reactions. google.comgoogle.com

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Starting Point for Synthesis |

| 2-chloro-3-methylpyridine | Direct Bromination |

| 2-Amino-5-bromo-3-methylpyridine | Sandmeyer or related reaction |

| 5-nitro-2-chloropyridine | Multi-step industrial synthesis |

| 2-amino-3-methylpyridine | Preparation of other precursors |

Reaction Conditions and Reagent Selection

The specific reagents and conditions are tailored to the chosen precursor to achieve high yield and purity of the final product.

Method 1: Direct Bromination When starting with 2-chloro-3-methylpyridine, the synthesis is achieved via electrophilic aromatic substitution. The bromine is selectively introduced at the 5-position of the pyridine ring.

Table 2: Typical Conditions for Direct Bromination of 2-chloro-3-methylpyridine

| Parameter | Details |

| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS). |

| Solvent | Common choices include acetic acid or dichloromethane (B109758). |

| Temperature | Typically controlled between 20–40 °C to prevent over-bromination. |

| Outcome | This method provides moderate to high selectivity for the desired 5-bromo isomer. |

Method 2: Sandmeyer Reaction For precursors like 2-Amino-5-bromo-3-methylpyridine, the Sandmeyer reaction is a classic and effective method for converting the amino group into a chloro group. This involves the formation of a diazonium salt, which is then displaced by a chloride ion. While specific examples for this exact molecule are proprietary, the general conditions are well-established for analogous pyridine compounds. chemicalbook.comgoogle.comchemicalbook.com

Table 3: General Conditions for Sandmeyer Reaction on Aminopyridines

| Parameter | Details |

| Diazotization Reagent | Sodium nitrite (B80452) (NaNO₂) is added to an acidic solution of the aminopyridine. chemicalbook.comgoogle.comchemicalbook.com |

| Acid/Chloride Source | Hydrochloric acid (HCl) or hydrobromic acid (HBr) is used as the solvent and source of the halide. chemicalbook.comchemicalbook.com |

| Catalyst | Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) is often used to facilitate the displacement of the diazonium group. google.comthieme-connect.com |

| Temperature | The reaction is typically performed at low temperatures, often between -10 °C and 10 °C, to control the stability of the diazonium salt. google.comgoogle.com |

Novel Approaches and Process Optimization in this compound Synthesis

Recent advancements have focused on improving the efficiency, scalability, and environmental impact of synthesizing this important chemical intermediate.

Development of Efficient and Scalable Industrial Processes

For large-scale production, synthetic routes are often designed to start from inexpensive and readily available materials, even if it requires a multi-step process. Patents reveal detailed methods for industrial synthesis, such as the route beginning with 5-nitro-2-chloropyridine. google.comgoogle.com This pathway involves:

Condensation with diethyl malonate to form a carbon framework. google.comgoogle.com

Decarboxylation under acidic conditions to yield 5-nitro-2-methylpyridine. google.com

Catalytic hydrogenation (e.g., with a Pd/C catalyst) to reduce the nitro group to an amine, forming 5-amino-2-methylpyridine. google.com

A Sandmeyer-type reaction to first introduce the bromo group. google.com

This approach allows for high yields and purities (often exceeding 98%) and is designed for scalability. The principles of running such processes on a kilogram scale, including nitration, hydrolysis, hydrogenation, and diazotization, have been demonstrated for similar halogenated aromatic compounds, highlighting the industrial feasibility. thieme-connect.com

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.org

Atom Economy : Direct C-H functionalization, such as the bromination of 2-chloro-3-methylpyridine, is generally more atom-economical than multi-step syntheses that involve protection/deprotection or functional group interconversions like the Sandmeyer reaction. rsc.org

Solvent Choice : The use of halogenated solvents like dichloromethane in some established methods is a target for improvement. Green chemistry encourages the exploration of more environmentally benign solvents.

Waste Reduction : Catalytic methods, such as the use of Pd/C for hydrogenation, are preferred over stoichiometric reagents as they reduce waste streams. google.comrsc.org Avoiding lengthy and wasteful protection-deprotection sequences is a key goal of modern synthetic design. rsc.org

Regioselective and Chemoselective Synthesis Strategies

The precise arrangement of three different substituents on the pyridine ring makes regioselectivity a paramount concern in the synthesis of this compound.

The synthesis relies on the directing effects of the substituents already present on the pyridine ring. In the direct bromination of 2-chloro-3-methylpyridine, the outcome is a result of a combination of electronic and steric factors. The electron-withdrawing chloro group at the 2-position and the electron-donating methyl group at the 3-position collectively direct the incoming electrophile (bromine) to the 5-position, which is electronically activated and relatively sterically accessible. This inherent electronic bias of the substrate is a powerful tool for achieving regioselectivity.

In cases where direct functionalization may not provide the desired isomer or yield, a multi-step approach offers absolute regiochemical control. By building the molecule sequentially, as seen in the synthesis starting from 5-nitro-2-chloropyridine, each functional group is installed in a specific, controlled step, eliminating the possibility of forming other isomers. google.com This strategy ensures that the final product has the exact 5-bromo, 2-chloro, 3-methyl substitution pattern. Such controlled, step-wise construction is a hallmark of regioselective synthesis for complex substituted aromatics. rsc.orgmdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 3 Methylpyridine

Cross-Coupling Reactions Involving 5-Bromo-2-chloro-3-methylpyridine

Cross-coupling reactions are fundamental in constructing complex organic molecules, and this compound serves as a versatile building block in this context. The differential reactivity of its two halogen atoms allows for selective bond formation.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.comyoutube.com In the case of this compound, the bromine at the 5-position is generally more reactive than the chlorine at the 2-position under typical Suzuki-Miyaura conditions. This chemoselectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

The Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. youtube.com This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The reaction is typically carried out in the presence of a base and a suitable solvent. mdpi.comyoutube.com

Research has shown that the choice of catalyst, ligands, base, and solvent can significantly influence the outcome of the reaction. rsc.org For instance, the use of N-heterocyclic carbene (NHC) palladium complexes has been explored to enhance catalytic activity in Suzuki-Miyaura couplings. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | 2-Chloro-3-methyl-5-arylpyridine | Moderate to Good | mdpi.com |

| 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine | 2,5-Dimethoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | sigmaaldrich.com |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions applied to similar substrates.

Other Transition Metal-Catalyzed Coupling Transformations

Besides palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions. researchgate.net Nickel catalysts, for example, are effective in Kumada couplings, which utilize Grignard reagents. researchgate.net These alternative metals can offer different reactivity profiles and may be more cost-effective.

Iron-catalyzed cross-coupling reactions have also been developed as a more sustainable alternative. nih.gov While specific examples involving this compound are not extensively documented in the provided search results, the general principles of these reactions suggest their potential applicability. The reactivity would still likely be dictated by the relative lability of the C-Br and C-Cl bonds.

Nucleophilic Substitution Reactions of Halogen Substituents

The halogen substituents on the pyridine (B92270) ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the halogen atoms themselves activates the ring towards nucleophilic attack.

The chlorine atom at the 2-position is generally more reactive towards nucleophiles than the bromine atom at the 5-position. This is due to the activating effect of the adjacent ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

Common nucleophiles used in these reactions include amines, alkoxides, and hydroxides. For example, amination of 5-bromo-2-chloropyridine (B1630664) under palladium-catalyzed conditions can lead to the formation of amino-2-chloropyridine. sigmaaldrich.com In contrast, under neat conditions without a catalyst, substitution of the chlorine is often favored.

Electrophilic and Radical Reactions

The pyridine ring is generally electron-deficient and therefore less reactive towards electrophilic substitution than benzene. The presence of two electron-withdrawing halogen atoms in this compound further deactivates the ring. However, the methyl group at the 3-position is an activating group. Electrophilic attack, if it occurs, would be directed by the combined electronic effects of all substituents.

Information regarding specific electrophilic or radical reactions of this compound is limited in the provided search results. However, radical processes have been postulated in certain transition metal-catalyzed cross-coupling reactions of similar halo-substituted aromatic compounds. nih.gov

Oxidation and Reduction Chemistry of the Pyridine Nucleus

The pyridine nucleus can undergo both oxidation and reduction reactions. Oxidation typically occurs at the nitrogen atom to form an N-oxide. For instance, 2-amino-5-bromo-3-methylpyridine (B22881) can be oxidized to 2-amino-5-bromo-3-methylpyridine 1-oxide. sigmaaldrich.com

Reduction of the pyridine ring is also possible, often requiring harsh conditions or specific catalysts. The presence of halogen substituents can influence the ease of reduction. Detailed studies on the oxidation and reduction of the this compound nucleus itself were not prominently featured in the search results.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic studies can provide insights into the rate-determining steps of a reaction, such as the oxidative addition in palladium-catalyzed couplings. rsc.org

Spectroscopic methods like infrared (IR) and X-ray photoelectron spectroscopy (XPS) can be employed to study the interaction between reactants and catalysts. rsc.org For example, these techniques have been used to show how salts can enhance the rate of Suzuki-Miyaura reactions by interacting with both the bromoarene and the palladium catalyst. rsc.org Density Functional Theory (DFT) calculations are also a powerful tool for investigating reaction pathways and the structures of intermediates and transition states. mdpi.com

Applications of 5 Bromo 2 Chloro 3 Methylpyridine As a Versatile Building Block in Organic Synthesis

Intermediate in Pharmaceutical Research and Development

The demand for novel heterocyclic compounds in drug discovery has positioned 5-bromo-2-chloro-3-methylpyridine as a significant intermediate in pharmaceutical synthesis. tandfonline.com The presence of multiple reactive sites on the pyridine (B92270) ring allows for diverse chemical modifications, enabling the construction of pharmacologically active scaffolds. tandfonline.com

This compound serves as a crucial starting material in the synthesis of new chemical entities with potential therapeutic applications. Its derivatives are being investigated for their utility in developing treatments for a range of conditions, including bacterial infections and cancer. The strategic placement of the bromo, chloro, and methyl groups on the pyridine ring allows for regioselective reactions, which is a critical aspect in the efficient synthesis of complex drug molecules.

Research has demonstrated the synthesis of novel pyridine-based derivatives through reactions such as the Suzuki cross-coupling, starting from related bromo-pyridine compounds. nih.gov These reactions enable the introduction of various aryl groups, leading to a diverse library of compounds for biological screening. nih.gov The versatility of this compound makes it an attractive scaffold for medicinal chemists to develop new drug candidates with tailored pharmacological profiles.

A significant application of this compound is its role as a precursor in the synthesis of kinase inhibitors. tandfonline.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. rjraap.comnih.gov Imidazo[4,5-b]pyridine derivatives have emerged as a prominent class of kinase inhibitors, and their synthesis often relies on substituted diaminopyridines, which can be derived from halogenated nitropyridines. rjraap.comnih.gov

For instance, the synthesis of potent dual FLT3/Aurora kinase inhibitors, which are under investigation for the treatment of acute myeloid leukemia, involves the use of precursors such as 2-amino-5-bromo-4-chloro-3-nitropyridine. acs.org The synthesis of such precursors can potentially start from this compound through a sequence of nitration and amination reactions, highlighting its importance as a key building block in the development of targeted cancer therapies.

Table 1: Examples of Kinase Inhibitors with Pyridine-based Scaffolds This table is for illustrative purposes and shows kinase inhibitors with related structural motifs, highlighting the importance of the pyridine scaffold in this therapeutic area.

| Kinase Inhibitor Class | Core Scaffold | Therapeutic Target |

| Imidazo[4,5-b]pyridines | Imidazo[4,5-b]pyridine | Aurora kinases, FLT3 |

| Pyrrolo[2,3-b]pyridines | Pyrrolo[2,3-b]pyridine | Janus Kinase (JAK) |

Data compiled from various sources on kinase inhibitor research.

Utilization in Agrochemicals Development

The pyridine ring is a common structural motif in many modern agrochemicals due to its favorable biological activity and metabolic stability. Halogenated pyridines, in particular, are key intermediates in the synthesis of a wide range of pesticides. nih.gov

While direct synthesis of commercial herbicides and fungicides from this compound is not extensively documented in publicly available literature, its positional isomers and related compounds are crucial intermediates. For example, 2-chloro-5-methylpyridine (B98176) is a known precursor for the synthesis of certain herbicides. epo.org This suggests that this compound, with its similar substitution pattern, holds significant potential for the development of new herbicidal and fungicidal agents. The bromo and chloro substituents can be selectively displaced or can influence the electronic properties of the molecule to enhance its biological activity.

A related compound, 5-bromo-2-chloropyridine (B1630664), is used as an intermediate in the synthesis of the herbicide Fluazifop-p-butyl and the fungicide Azoxystrobin, underscoring the importance of the bromo-chloropyridine scaffold in agrochemical manufacturing. nih.gov

The incorporation of substituted pyridine moieties into agrochemical candidates can lead to enhanced efficacy and a broader spectrum of activity. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity of crop protection agents. nih.gov Its structure can be systematically modified to optimize factors such as uptake by the target pest, translocation within the plant, and metabolic stability, thereby leading to the development of more effective and environmentally benign crop protection solutions. nih.gov

Contributions to Material Science

The application of pyridine derivatives extends beyond life sciences into the realm of material science, where their unique electronic and photophysical properties are highly valued.

Substituted pyridines are being explored for their use in advanced materials such as organic light-emitting diodes (OLEDs) and conductive polymers. nih.govwikipedia.org The electron-deficient nature of the pyridine ring, further modulated by the electron-withdrawing halogen substituents and the electron-donating methyl group in this compound, makes it an interesting candidate for incorporation into materials designed for specific electronic functions.

In the context of OLEDs, multiaryl-substituted pyridine derivatives have been synthesized and utilized as electron-transporting layers with high hole-blocking ability, contributing to the efficiency of deep-blue OLEDs. nih.gov While specific research on this compound in this application is not prominent, its potential as a building block for such materials is evident. Similarly, conductive polymers, which are organic materials that can conduct electricity, are often synthesized from aromatic and heteroaromatic monomers. wikipedia.org The reactivity of the halogen atoms in this compound allows for its potential polymerization or incorporation into polymer backbones through various coupling reactions, opening avenues for the development of new conductive materials with tailored properties. wikipedia.org

Development of Specialized Polymers and Coatings

While direct applications in large-scale polymer production are not extensively documented, this compound is a valuable building block for creating specialized monomers for advanced polymers and coatings. Its role is particularly significant in synthesizing materials where specific functionalities are required for enhanced properties. The halogenated structure is key to its utility in producing specialty polymers that may offer improved durability and resistance to environmental factors. chemimpex.com The core utility of the compound lies in its ability to be transformed into more complex monomers through reactions like Suzuki or Stille couplings, which are then polymerized. This approach allows for the creation of polymers with tailored properties. For instance, related halogenated pyridines are used in the synthesis of agrochemicals and specialty polymers. chemimpex.com

Research into related compounds, such as substituted isobutyl phenylcyanoacrylates, demonstrates a common strategy where halogenated aromatic precursors are used to synthesize monomers for copolymerization with molecules like styrene. researchgate.net This methodology suggests a pathway for integrating this compound into polymer chains, potentially leading to materials with unique thermal, optical, or mechanical characteristics.

Synthesis of Materials with Specific Electronic Properties

The pyridine scaffold is fundamental to many materials with interesting electronic behaviors, and this compound is a precursor for such molecules. Research indicates its potential in developing materials with unique properties like electrical conductivity and fluorescence, which are critical for applications in sensors, imaging technologies, and other electronic devices. The electronic properties of the resulting molecules can be finely tuned by strategic substitution at the chloro and bromo positions.

Studies involving density functional theory (DFT) on related novel pyridine derivatives synthesized via palladium-catalyzed cross-coupling reactions provide insight into how structural modifications influence electronic characteristics. mdpi.com These studies analyze frontier molecular orbitals (HOMO-LUMO gaps), reactivity indices, and molecular electrostatic potentials to predict and understand the material's behavior. mdpi.com By replacing the halogen atoms on the this compound ring with different aryl groups or other functional moieties, researchers can control the electronic landscape of the molecule, paving the way for materials designed for specific electronic applications. mdpi.com

Table 1: Potential Electronic Applications and Tuning Strategies

| Property | Potential Application | Synthetic Strategy |

|---|---|---|

| Conductivity | Organic electronics, sensors | Introduction of conjugated systems via cross-coupling reactions. |

| Fluorescence | Imaging agents, optical sensors | Attachment of fluorophoric groups at the 2- or 5-position. |

| Self-Assembly | Nanotechnology, thin films | Functionalization with groups that promote intermolecular interactions. |

Applications in Nonlinear Optical (NLO) Materials

Pyridine derivatives are recognized as important building blocks for nonlinear optical (NLO) materials, which are used in technologies like optical communication and laser processing. researchgate.netbohrium.com These materials interact with intense electromagnetic fields to produce a variety of optical effects. The development of high-performance NLO materials often relies on creating molecules with a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer (ICT).

The presence of a bromine atom in organic molecules has been shown to be beneficial for enhancing NLO properties. scilit.com this compound can serve as the central π-conjugated system or be functionalized to act as a donor or acceptor component. Through reactions such as Suzuki coupling, electron-donating and electron-accepting groups can be selectively attached at the bromo and chloro positions, creating the necessary D-π-A structure. This strategic functionalization makes this compound a promising scaffold for designing novel chromophores with significant NLO responses. researchgate.net

Generation of Pyridine-Based Libraries and Diverse Chemical Structures from this compound

The differential reactivity of the two halogen atoms on this compound makes it an exceptionally useful scaffold for generating libraries of diverse chemical structures. The chlorine at position 2 is more reactive toward nucleophilic substitution due to its proximity to the electron-withdrawing pyridine nitrogen atom. This allows for selective functionalization, which is a cornerstone of combinatorial chemistry and the generation of compound libraries for screening purposes.

A key strategy involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of substituents onto the pyridine core. For example, a closely related scaffold, 2-Chloro-5-bromopyridine, has been successfully immobilized on a solid support and subjected to selective reactions to create pyridine-based libraries of synthons and chromophores. researchgate.net This same methodology is applicable to this compound.

Starting with this single versatile building block, a multitude of derivatives can be synthesized. For instance, the chloro group can first be displaced by a nucleophile (e.g., an amine or alcohol), followed by a Suzuki coupling reaction at the bromo position with various arylboronic acids. mdpi.comsigmaaldrich.com This sequential, controlled approach enables the systematic creation of a large matrix of related compounds from one starting material, which is invaluable for pharmaceutical and materials science research. researchgate.net

Table 2: Reaction Types for Generating Chemical Diversity

| Reaction Type | Position | Introduced Functional Group | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C2 (Chloro) | Amines, Alcohols, Thiols | |

| Suzuki Coupling | C5 (Bromo) or C2 (Chloro) | Aryl, Heteroaryl groups | mdpi.comsigmaaldrich.com |

| Buchwald-Hartwig Amination | C5 (Bromo) or C2 (Chloro) | Primary/Secondary Amines | sigmaaldrich.com |

| Halogen Exchange | C2 (Chloro) | Fluorine | sigmaaldrich.com |

This capacity to serve as a branching point for chemical synthesis makes this compound a powerful tool for exploring chemical space and discovering new molecules with desired properties. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro 3 Methylpyridine and Its Derived Compounds

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the fundamental electronic properties of molecules.

Analysis of Electronic Structure and Reactivity Indices

A DFT study of 5-Bromo-2-chloro-3-methylpyridine would provide insights into its electronic structure. Key parameters such as the distribution of electron density, the nature of chemical bonds, and the effects of the electron-withdrawing halogen substituents and the electron-donating methyl group on the pyridine (B92270) ring would be elucidated. Reactivity indices, including chemical potential, hardness, and electrophilicity, could be calculated to predict the molecule's reactivity towards different chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are crucial for predicting a molecule's reactivity, electronic transitions, and kinetic stability. For this compound, the HOMO-LUMO energy gap would be a key parameter, with a smaller gap generally indicating higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (Arbitrary Units) |

| HOMO Energy | X |

| LUMO Energy | Y |

| HOMO-LUMO Gap (Y-X) | Z |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the electron density surface of this compound. This map uses a color spectrum to identify regions of positive and negative potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. For this molecule, negative potential would be expected around the nitrogen atom and the halogen atoms, while positive potential would likely be found near the hydrogen atoms of the methyl group.

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring itself is rigid, conformational analysis would be relevant for understanding the orientation of the methyl group. Molecular dynamics simulations could provide insights into the molecule's behavior over time in different environments, such as in solution, which would be important for predicting its interactions with other molecules.

Spectroscopic Property Prediction and Validation (e.g., Vibrational Spectroscopy)

Computational methods can predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra). These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. For this compound, characteristic vibrational modes would include the C-H stretching of the methyl group, ring stretching modes of the pyridine core, and the C-Cl and C-Br stretching vibrations.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (methyl) | ~2900-3000 |

| Pyridine ring stretch | ~1400-1600 |

| C-Cl stretch | ~600-800 |

| C-Br stretch | ~500-600 |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the searched literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron distribution within a molecule, revealing insights into bonding, lone pairs, and the stabilizing effects of electron delocalization. For this compound, an NBO analysis would elucidate the intricate interplay of its various substituents on the pyridine ring's electronic structure.

The analysis would begin by identifying the Lewis structure, which includes the sigma (σ) bonds forming the pyridine ring and the bonds connecting the methyl, chloro, and bromo substituents. It would also locate the lone pairs of electrons on the nitrogen, chlorine, and bromine atoms.

The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, providing a quantitative measure of its importance. In a hypothetical NBO analysis of this compound, we would expect to see significant stabilization energies for interactions involving the pyridine ring's π system and the lone pairs of the heteroatoms.

Table 1: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

| LP (1) N | π* (C2-C3) | High |

| LP (1) N | π* (C5-C6) | High |

| LP (1) Cl | σ* (C2-N) | Moderate |

| LP (1) Br | σ* (C5-C4) | Moderate |

| σ (C-H) of CH3 | π* (C3-C4) | Low to Moderate |

Note: This table is a hypothetical representation based on principles of NBO analysis and data from related molecules. Actual values would require specific computational studies on this compound.

Molecular Docking Simulations for Ligand-Target Interactions in Derived Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For derivatives of this compound, molecular docking simulations could be employed to investigate their potential as inhibitors of various biological targets. The specific protein targets would depend on the therapeutic area of interest. For instance, pyridine derivatives have been explored as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and infectious diseases.

A molecular docking study would involve preparing the three-dimensional structures of the derived ligands and the target protein. The ligands would then be "docked" into the active site of the protein, and a scoring function would be used to estimate the binding affinity. The binding affinity is often expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction.

The results of the docking simulations would reveal the most likely binding poses of the ligands within the protein's active site. This information would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. For example, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, while the halogen atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Table 2: Hypothetical Molecular Docking Results for a Derivative of this compound against a Kinase Target

| Derived Compound | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Kinase X | -8.5 | Lys72, Glu91, Leu148 |

| Derivative B | Kinase X | -7.9 | Lys72, Asp165, Phe166 |

| Derivative C | Kinase X | -9.1 | Met110, Val115, Ala130 |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking simulations. The specific derivatives, protein target, and results would be determined by actual experimental and computational research.

Analytical Methodologies and Characterization Techniques in 5 Bromo 2 Chloro 3 Methylpyridine Research

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) of the Compound and its Products

Spectroscopic techniques are fundamental to the characterization of 5-Bromo-2-chloro-3-methylpyridine and the products derived from it. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are among the most powerful methods for confirming the compound's structure and the success of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

For This compound , the expected NMR signals can be predicted based on its structure. The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group. The chemical environment of each proton influences its resonance frequency. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~8.5–7.5 | Aromatic protons on the pyridine (B92270) ring. |

| ¹H | ~2.5 | Singlet for the methyl group (-CH₃) protons. |

| ¹³C | ~120–110 | Carbon atom attached to the bromine (C-Br). |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

In the analysis of products derived from this compound, NMR is crucial for confirming that a reaction has proceeded as expected. For instance, in the synthesis of novel nicotinic acetylcholine (B1216132) receptor agonists, this compound is used as a starting material. The ¹H NMR spectrum of one such product, a disubstituted 3,6-diazabicyclo[3.2.0]heptane, shows a singlet for the methyl group originating from the pyridine ring at approximately 2.36 ppm in deuterated methanol (B129727) (CD₃OD) tcichemicals.com. This confirms the retention of the methyl group from the parent compound in the final product structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum is expected to correspond to its molecular weight.

Expected Mass Spectrometry Data for this compound

| Analysis | Expected Value |

|---|---|

| Molecular Weight | 206.47 g/mol |

| Molecular Ion Peak [M]⁺ | m/z 206/208/210 (due to isotopes of Br and Cl) |

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for the molecular ion, providing strong evidence for the presence of these halogens.

When this compound is used in the synthesis of more complex molecules, such as in the preparation of intermediates for new drugs, mass spectrometry is used to confirm the molecular weight of the resulting products epa.gov.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic methods are essential for separating this compound from reactants, byproducts, and impurities, as well as for monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a chemical reaction. In syntheses involving this compound, a small sample of the reaction mixture is spotted onto a TLC plate at various time points. By observing the disappearance of the starting material spot and the appearance of the product spot, a chemist can determine when the reaction is complete. For example, in the synthesis of derivatives of 5-bromo-2-methoxypyridine, a structurally related compound, TLC is used to monitor the reaction's progress to minimize the formation of byproducts sigmaaldrich.com. This standard laboratory practice is also applicable to reactions involving this compound.

Column Chromatography

For the purification of products derived from this compound, column chromatography is frequently employed. In the synthesis of glucagon (B607659) receptor modulators, a reaction product of this compound was purified using silica (B1680970) gel flash chromatography bldpharm.com. This technique allows for the separation of the desired compound from unreacted starting materials and impurities on a larger scale than TLC.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and its derivatives. It can also be used for the separation of closely related compounds, such as isomers. While specific HPLC methods for the target compound are proprietary, the purity of commercially available 5-Bromo-2-methylpyridine, a related compound, is often determined by HPLC to be ≥99.0% sigmaaldrich.com. Furthermore, in the synthesis of chiral products starting from this compound, chiral HPLC is used to determine the enantiomeric excess (a measure of the stereochemical purity) of the final products tcichemicals.com.

Quantitative Analytical Methods in Synthetic Research

Quantitative analysis in the context of this compound research primarily focuses on determining the purity of the compound and the yield of reactions in which it is a reactant.

Commercial suppliers of this compound typically provide a purity specification, which is often determined by Gas Chromatography (GC). For example, a common purity for this compound is >98.0% (GC) tcichemicals.com.

Commercial Purity Specification for this compound

| Analytical Method | Purity Specification | Source |

|---|---|---|

| Gas Chromatography (GC) | >98.0% | TCI tcichemicals.com |

Biological Activity and Structure Activity Relationship Sar Studies of Compounds Derived from 5 Bromo 2 Chloro 3 Methylpyridine

Design and Synthesis of Biologically Active Pyridine (B92270) Derivatives

5-Bromo-2-chloro-3-methylpyridine is a key heterocyclic building block used in the synthesis of more complex molecules. The presence of halogen substituents allows for a variety of chemical transformations, primarily through nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups.

A prominent synthetic strategy for creating biologically active pyridine derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This method has been successfully employed to synthesize novel series of pyridine derivatives by reacting bromo-pyridine precursors with various arylboronic acids. For instance, derivatives have been synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) either directly or through an N-acetylated intermediate, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com These reactions, typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water with a catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄, have proven efficient in producing substituted pyridines in moderate to good yields. mdpi.com Notably, studies have shown that the electronic nature of the substituents on the arylboronic acids (whether electron-donating or electron-withdrawing) does not significantly impact the reaction rates or yields. mdpi.com

The reactivity of the halogen atoms is crucial; the chlorine at the 2-position is particularly reactive towards nucleophilic substitution due to its proximity to the ring's nitrogen atom, which facilitates reactions like amination. Advanced synthetic approaches also include solid-phase synthesis, where a 2-chloro-5-bromopyridine scaffold can be immobilized on a polystyrene support, allowing for efficient and selective reactions to create libraries of pyridine-based compounds. researchgate.net

Evaluation of Biological Activities of Derived Compounds

The functionalization of the this compound core has led to the discovery of derivatives with a range of biological activities. These activities are evaluated through various in vitro assays.

Derivatives of the pyridine scaffold have been identified as potent enzyme inhibitors, a key mechanism for their therapeutic effects.

Phosphoinositide 3-Kinase (PI3K) Inhibition: Certain pyridine derivatives have demonstrated significant antitumor properties by inhibiting PI3K, an enzyme critical for cancer cell proliferation. For example, enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been evaluated for their inhibitory activity against PI3Kα, showing IC₅₀ values of 1.08 µM and 2.69 µM.

MAPK Pathway Inhibition: Studies on related halogenated pyridine derivatives, such as those derived from 5-Bromo-2-iodo-3-methylpyridine, have shown anti-inflammatory activity through the inhibition of the p38α MAPK pathway, which leads to a reduction in inflammatory mediators.

Alkaline Phosphatase and Gyrase Inhibition: Pyrazine-carboxamide derivatives, which share structural similarities, have been investigated as inhibitors of alkaline phosphatase and as potential DNA gyrase inhibitors, a validated target for antimicrobial drug development. mdpi.com

The biological activity of these compounds is also modulated by their ability to bind to specific molecular targets. While direct receptor binding assay data for derivatives of this compound is limited in the available literature, molecular modeling and docking studies provide insights into potential interactions. For example, in studies of anticoagulant pyridine derivatives, molecular docking was used to model the binding of these compounds to the active site of the enzyme thrombin. nih.gov These computational approaches help predict and understand the binding affinity and mode of interaction between the pyridine derivatives and their biological targets. nih.gov

A significant area of investigation for pyridine derivatives is their potential as antimicrobial agents, particularly their ability to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics. frontiersin.orgnih.gov

2,4-disubstituted pyridine derivatives have been shown to be effective against Mycobacterium tuberculosis, including strains located intracellularly within macrophages and those that form biofilms. nih.gov Similarly, newly synthesized series of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine have been evaluated for their biofilm inhibition activity against Escherichia coli. mdpi.com In one study, the N-acetylated derivative 4f (N-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamide) was found to be the most potent, with a biofilm inhibition value of 91.95%. mdpi.com Another derivative, 4e (N-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide), also showed high activity at 89.11%. mdpi.com The results indicate that many compounds in these series exhibit moderate to good biofilm inhibition. mdpi.com

| Compound | Biofilm Inhibition (%) against E. coli |

| 4a | 83.62 |

| 4b | 87.09 |

| 4c | 86.48 |

| 4d | 82.97 |

| 4e | 89.11 |

| 4f | 91.95 |

| 4g | 84.30 |

| 4h | 80.05 |

| 4i | 87.36 |

| Data sourced from a study on pyridine derivatives synthesized via Suzuki cross-coupling reaction. mdpi.com |

The therapeutic potential of these compounds extends to cardiovascular applications. The same series of pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine were also assessed for their antithrombolytic (clot-dissolving) and hemolytic (red blood cell-damaging) activities. mdpi.com

For antithrombolytic activity, the N-acetylated derivative 4b (N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide) demonstrated the highest percentage of clot lysis at 41.32%. mdpi.com In contrast, its non-acetylated counterpart, 2b , showed significantly lower activity, highlighting the importance of the acetyl group for this specific biological function. mdpi.com

Hemolytic activity is a crucial measure of a compound's toxicity to red blood cells. In these studies, most of the synthesized pyridine derivatives displayed low hemolytic activity, indicating good biocompatibility. mdpi.com For example, compound 4b showed only 2.15% hemolysis, while the highest hemolysis was observed for compound 4f at 5.41%, which is still considered a low value. mdpi.com

| Compound | Antithrombolytic Activity (% Lysis) | Hemolytic Activity (%) |

| 4a | 21.51 | 1.89 |

| 4b | 41.32 | 2.15 |

| 4c | 10.19 | 3.01 |

| 4d | 15.67 | 4.89 |

| 4e | 18.21 | 1.95 |

| 4f | 12.01 | 5.41 |

| 4g | 29.21 | 2.56 |

| 4h | 14.39 | 3.45 |

| 4i | 11.89 | 4.11 |

| Data sourced from a study on pyridine derivatives synthesized via Suzuki cross-coupling reaction. mdpi.com |

Elucidation of Structure-Activity Relationships for Derived Compounds

Understanding the relationship between the chemical structure of these derivatives and their biological activity is essential for designing more potent and selective therapeutic agents.

Studies have revealed that specific structural features significantly influence the biological effects of these pyridine derivatives. For instance, the presence of an acyl group on the amino function of the pyridine ring was found to be a key determinant for antithrombolytic activity. mdpi.com The N-acetylated derivative 4b had substantially higher clot lysis ability compared to its non-acetylated analogue 2b . mdpi.com This suggests that the acetyl moiety may enhance the interaction with targets in the coagulation cascade.

In the context of antimicrobial activity, the nature of the substituent on the aryl ring plays a role. For biofilm inhibition against E. coli, a fluorine substituent at the para-position of the aryl ring (compound 4f ) resulted in the highest activity (91.95%). mdpi.com

General studies on the structure-activity relationship (SAR) of pyridine derivatives have indicated that the presence and position of certain functional groups can enhance biological effects like antiproliferative activity. mdpi.com Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been found to increase activity, whereas the presence of halogen atoms or other bulky groups can sometimes lead to lower activity. mdpi.com Furthermore, research on pyridoxine (B80251) derivatives has shown that the specific placement of quaternary ammonium (B1175870) fragments within the molecule is directly related to its antibacterial efficacy and lipophilicity. kpfu.ru

Computational methods like Density Functional Theory (DFT) are also employed to investigate the structure-property relationships of these compounds, providing insights into their electronic properties, reactivity, and potential as therapeutic agents. mdpi.com

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of derivatives synthesized from the this compound framework is profoundly influenced by the nature and stereochemistry of the substituents introduced. A notable example is the investigation of enantiomeric pyridine-3-sulfonamide (B1584339) derivatives, which have demonstrated potent antitumor activities.

A study focused on the synthesis and biological evaluation of the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide revealed significant differences in their ability to inhibit phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer cell growth and survival. nih.gov The synthesis of these enantiomers began with 5-bromo-2-chloropyridine-3-sulfonyl chloride, a direct derivative of the parent compound. nih.gov

The in vitro anticancer activity of these compounds was assessed, highlighting the critical role of stereochemistry in their biological function. The R-isomer, designated as compound 10a , exhibited substantially greater inhibitory activity against PI3Kα kinase compared to its S-isomer counterpart, compound 10b . nih.gov This difference in potency underscores the specific spatial arrangement required for effective interaction with the biological target.

Table 1: Inhibitory Activity of Pyridine-3-sulfonamide Enantiomers against PI3Kα Kinase

| Compound | Isomer | IC50 (μM) |

|---|---|---|

| 10a | R | 1.08 |

| 10b | S | 2.69 |

Data sourced from a study on the synthesis and antitumor activity of pyridine-3-sulfonamide enantiomers. nih.gov

The data clearly indicates that the R-configuration is more favorable for PI3Kα inhibition, suggesting that the spatial orientation of the 1-phenylethyl group is a key determinant of the compound's biological efficacy. This finding is a classic example of how subtle modifications at a stereocenter can lead to significant changes in the pharmacological profile of a drug candidate.

Molecular Interactions and Binding Potentials

To elucidate the underlying reasons for the observed differences in biological activity, molecular docking studies have been employed to model the interactions between the synthesized derivatives and their biological targets. These computational analyses provide valuable insights into the binding modes and potential molecular interactions that govern the compounds' inhibitory effects.

In the case of the enantiomeric 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide derivatives, molecular docking was performed to understand their binding with the PI3Kα kinase. nih.gov The results of these studies corroborated the in vitro activity data, showing a more favorable binding mode for the more active R-isomer (10a ) compared to the S-isomer (10b ). nih.gov

The docking analysis revealed that both enantiomers occupy the same binding pocket of the PI3Kα enzyme. However, the specific interactions with key amino acid residues within the active site differ, which likely accounts for the disparity in their inhibitory potency. The more potent R-isomer was found to form more stable and effective interactions with the target protein. nih.gov This highlights the importance of precise molecular geometry for achieving optimal binding and, consequently, higher biological activity. The differential binding potentials of the enantiomers, as predicted by molecular docking, provide a rational basis for the observed structure-activity relationship. nih.gov

Future Research Directions and Emerging Applications of 5 Bromo 2 Chloro 3 Methylpyridine

Advancements in Catalytic Transformations Utilizing the Compound

5-Bromo-2-chloro-3-methylpyridine is a versatile building block in organic synthesis due to its distinct halogenated structure. chemimpex.com The presence of both bromine and chlorine atoms on the pyridine (B92270) ring allows for selective functionalization through various catalytic cross-coupling reactions. Future research is focused on expanding the scope and efficiency of these transformations.

One key area of advancement is the chemoselective functionalization of this compound. Under palladium-catalyzed amination conditions, substitution occurs preferentially at the bromide position. researchgate.net Conversely, in the absence of a palladium catalyst, amination favors substitution at the 2-chloro position. researchgate.net This dual reactivity allows for the synthesis of diverse pyridine derivatives. Further research into optimizing reaction conditions and developing more selective catalysts will enable even greater control over the synthesis of complex molecules.

The Suzuki-Miyaura cross-coupling reaction is another important transformation utilizing this compound. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of aryl- and heteroaryl-substituted pyridines. mdpi.comnih.gov Future work in this area may focus on developing more robust catalyst systems that are tolerant of a wider range of functional groups and can operate under milder reaction conditions.

The Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, is also a valuable tool for modifying this compound. scirp.orgnrochemistry.com Research is ongoing to develop more efficient and copper-free Sonogashira coupling methods to avoid potential copper contamination in the final products. nih.govwikipedia.org

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and has been successfully applied to aryl halides. wikipedia.orglibretexts.org Further exploration of this reaction with this compound could lead to the synthesis of novel amino-substituted pyridines with potential biological activity. The development of new ligands and catalysts continues to expand the scope and utility of this reaction. organic-chemistry.org

| Catalytic Transformation | Description | Key Research Findings |

| Chemoselective Amination | Selective substitution at either the bromo or chloro position depending on the presence of a palladium catalyst. researchgate.net | Palladium catalysis favors bromide substitution, while neat conditions favor chloride substitution. researchgate.net |

| Suzuki-Miyaura Coupling | Formation of C-C bonds with arylboronic acids. mdpi.comnih.gov | Efficient synthesis of novel pyridine derivatives in moderate to good yields. mdpi.com |

| Sonogashira Coupling | Formation of C-C bonds with terminal alkynes. scirp.orgnrochemistry.com | Can be carried out under mild, copper-free conditions. nih.govwikipedia.org |

| Buchwald-Hartwig Amination | Formation of C-N bonds with amines. wikipedia.orglibretexts.org | A versatile method for synthesizing aryl amines with a broad substrate scope. wikipedia.org |

Exploration of Novel Biological Targets and Therapeutic Areas through its Derivatives

Derivatives of this compound are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The specific substitution pattern of the pyridine ring can be tailored to mimic bioactive motifs found in natural products, making it a valuable scaffold for drug discovery.

One promising therapeutic area is the development of kinase inhibitors. The core structure of this compound has been identified as a key intermediate for the synthesis of these targeted cancer therapies. Further research into the structure-activity relationships of its derivatives could lead to the discovery of more potent and selective kinase inhibitors.

The compound and its derivatives also show potential as antimicrobial agents. Preliminary studies suggest that they may interact with specific bacterial enzymes, inhibiting their growth. The development of novel antibiotics is a critical area of research, and derivatives of this compound represent a potential new class of antimicrobial compounds.

Furthermore, the versatility of this compound allows for its incorporation into a wide range of molecular structures, opening up possibilities for targeting other biological pathways. For instance, derivatives could be designed to interact with G-protein coupled receptors, ion channels, or nuclear receptors. The exploration of these novel biological targets is an active area of research.

Integration into Advanced Materials Science Platforms

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for applications in materials science. chemimpex.com The presence of halogen atoms can influence the electronic properties of organic materials, making them suitable for use in a variety of devices.

One potential application is in the development of organic light-emitting diodes (OLEDs). The pyridine core can be functionalized with various chromophores to tune the emission color and improve device efficiency. The bromo and chloro substituents can also play a role in charge transport and injection.

Another area of interest is the use of these compounds in the creation of specialty polymers and coatings. chemimpex.comchemimpex.com Incorporation of the pyridine unit can enhance the thermal stability, chemical resistance, and durability of these materials. chemimpex.com The halogen atoms can also serve as reactive sites for further polymer modification.

The development of functional materials with tailored properties is a key goal in materials science. The versatility of this compound allows for the synthesis of a wide range of derivatives with different electronic and optical properties. This makes it a valuable building block for the creation of new materials for applications in electronics, photonics, and sensing.

Development of Sustainable Synthetic Approaches for the Compound and its Derivatives

As the demand for this compound and its derivatives grows, there is an increasing need for the development of sustainable and environmentally friendly synthetic methods. rasayanjournal.co.in Green chemistry principles, such as the use of catalysts, microwave-assisted synthesis, and solventless reactions, are being applied to reduce the environmental impact of chemical processes. rasayanjournal.co.insciencescholar.us

One approach to a more sustainable synthesis is the use of flow chemistry. This technique allows for continuous production with improved safety, efficiency, and scalability. The development of a flow process for the synthesis of this compound could significantly reduce waste and energy consumption.

Another key aspect of sustainable synthesis is the use of renewable starting materials. Research into the production of pyridine and its derivatives from biomass sources is an active area of investigation. rsc.org This would reduce our reliance on fossil fuels and create a more circular economy for chemical production.

Q & A

Basic: What is the optimal synthetic pathway for preparing 5-bromo-2-chloro-3-methylpyridine from 2-amino-3-methylpyridine?

The synthesis typically involves sequential halogenation. First, brominate 2-amino-3-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 5-position . Subsequent chlorination via Sandmeyer reaction (using CuCl/HCl) replaces the amino group at the 2-position with chlorine. Key considerations include:

- Temperature control : Excess heat during bromination can lead to polybrominated byproducts.

- Protection of the methyl group : Ensure the 3-methyl group remains intact during halogenation.

- Purification : Column chromatography or recrystallization is critical to isolate the product from intermediates like 2-azidopyridine 1-oxide .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 220 (for [M]+) and isotopic patterns confirm Br/Cl presence .

- Elemental Analysis : Validates stoichiometry (C: ~38.7%, Br: ~36.3%, Cl: ~16.1%) .

Advanced: How can reaction conditions be optimized to mitigate low yields in the chlorination step?

Low yields often stem from incomplete diazotization or competing side reactions. Strategies include:

- Catalyst Selection : Use CuCl₂ instead of CuCl for improved reactivity in the Sandmeyer reaction .

- Acid Concentration : Maintain HCl concentration ≥ 4M to stabilize diazonium intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Byproduct Analysis : Monitor for 2-chloro-3-methylpyridine (dehalogenation byproduct) via GC-MS and adjust reaction time .

Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., melting point)?

Discrepancies may arise from impurities or polymorphic forms. To address this:

- Recrystallization : Use solvents like ethanol/water to obtain pure crystals and re-measure melting points .

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions or decomposition events .

- Cross-Validation : Compare data with independent sources (e.g., NIST Chemistry WebBook) .

Advanced: What role does this compound play in cross-coupling reactions?

The compound serves as a versatile intermediate in Suzuki-Miyaura couplings due to its halogenated sites:

- Bromine at C5 : Participates in palladium-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl boronic acids) .

- Chlorine at C2 : Can be further functionalized via SNAr reactions with nucleophiles (e.g., amines, alkoxides) .

- Case Study : Used to synthesize ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, a precursor for kinase inhibitors .

Advanced: How can researchers analyze and mitigate toxicity risks during handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.